BenchChemオンラインストアへようこそ!

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Chiral Purity Enantiomeric Excess Quality Control

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 168903-03-5) is a chiral, non-proteinogenic amino acid featuring a cis-constrained indane bicyclic framework. This rigid scaffold imposes a fixed spatial orientation of the 3-amino and 1-carboxylic acid groups, distinguishing it from more flexible aminoindane regioisomers and acyclic analogs.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 168903-03-5
Cat. No. B1143016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
CAS168903-03-5
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1N)C(=O)O
InChIInChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1
InChIKeyBZZOSWZYMHVVBT-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 168903-03-5): A cis-Constrained Chiral β-Amino Acid Building Block for Drug Discovery


(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 168903-03-5) is a chiral, non-proteinogenic amino acid featuring a cis-constrained indane bicyclic framework . This rigid scaffold imposes a fixed spatial orientation of the 3-amino and 1-carboxylic acid groups, distinguishing it from more flexible aminoindane regioisomers and acyclic analogs. The compound is primarily employed as a high-purity research chemical and chiral building block in asymmetric synthesis, medicinal chemistry, and peptide engineering, where its defined stereochemistry (C1(S), C3(R)) enables the design of conformationally restricted pharmacophores .

Why Generic 3-Aminoindane Carboxylic Acids Cannot Substitute for the (1S,3R)-Cis Enantiomer


3-aminoindane-1-carboxylic acids exist as four distinct stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). Each isomer presents the amino and carboxyl groups in a unique three-dimensional orientation, leading to divergent molecular recognition by biological targets such as enzymes and receptors [1]. Substitution with the (1R,3S) enantiomer (CAS 2925068-50-2), trans isomers, or racemic mixtures can result in loss of target engagement, altered pharmacokinetic profiles, or confounded pharmacological data . The (1S,3R) configuration embeds the amino group in a specific spatial relationship within the cis-indane scaffold that is non-interchangeable with other isomers, making precise stereochemical control a prerequisite for reproducible research outcomes.

Quantitative Evidence: How (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid Differentiates from Analogs


Chiral Purity: ≥97% ee vs. Unspecified or Lower Purity Racemic/Enantiomer Batches

Commercially available (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is supplied with a guaranteed chiral purity of ≥97% enantiomeric excess (ee) . In contrast, many suppliers list the racemic mixture (CAS 168903-03-5) or the opposite (1R,3S) enantiomer at lower or unspecified stereochemical purity (typically 95% chemical purity without ee specification) . This ≥97% ee threshold ensures that downstream chiral syntheses or biological assays are not confounded by the presence of the enantiomeric impurity, which can antagonize or produce off-target effects.

Chiral Purity Enantiomeric Excess Quality Control

Conformational Restriction: Fixed NCCCO2R Dihedral Angle vs. Flexible β-Alanine and GABA Analogs

The (1S,3R)-cis-indane scaffold enforces a locked N–C–C–CO2R dihedral angle distinct from that of acyclic β-amino acids. A structurally related indane β-amino acid derivative (compound 2) exhibits a fixed NCCCO2R dihedral angle of 44°, as reported in conformational studies [1]. By contrast, the unconstrained β-alanine backbone and the flexible GABA (γ-aminobutyric acid) chain explore multiple low-energy conformations in solution, leading to entropic penalties upon binding and reduced target selectivity [2]. This conformational pre-organization of the (1S,3R)-indane scaffold translates to potentially higher binding affinity and greater selectivity for conformation-sensitive targets such as peptide turn mimics.

Conformational Analysis Peptide Turn Mimics Molecular Rigidity

Enantioselective Synthesis: Up to 99% ee Demonstrated for Indane-1-Carboxylic Acid Derivatives

A recent 2025 enantiodivergent synthesis of indane-1-carboxylic acid derivatives achieved up to 99% ee via organocatalytic Michael addition to 1H-inden-1-ones followed by oxidative fragmentation, demonstrating the synthetic accessibility of high-optical-purity chiral indane building blocks [1]. This compares favorably to earlier chemoenzymatic resolution methods for racemic 1-aminoindane-1-carboxylates using Candida antarctica Lipase B, where enantiomeric ratios (E values) typically range from 20 to >100 depending on substrate structure, yielding product ee values of 90–98% [2]. The organocatalytic route offers a direct path to the single enantiomer without the 50% theoretical yield limitation inherent in kinetic resolution.

Asymmetric Synthesis Enantiomeric Excess Organocatalysis

Adenosine Deaminase (ADA) Inhibition: Cis-3-Aminoindane-1-Carboxylic Acid as a Scaffold for Sub-Nanomolar Inhibitors

The cis-3-amino-1-indanecarboxylic acid scaffold has been employed in adenosine deaminase (ADA) inhibitor design. BindingDB entry CHEMBL645075 records inhibition of calf intestinal ADA with an affinity range of 0.01–0.001 nM for compounds based on this scaffold [1]. Although specific Ki values for (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid itself are not reported in isolation, the scaffold's demonstrated capacity to generate sub-nanomolar ADA inhibitors distinguishes it from the 2-aminoindane-2-carboxylic acid scaffold (Aic), which primarily serves as a phenylalanine ammonia-lyase (PAL) substrate (Km ~0.5 mM) and a weak LAT1 inhibitor (Ki = 12.5 µM) [2].

Enzyme Inhibition Adenosine Deaminase Drug Discovery

High-Impact Application Scenarios for (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid


Chiral Building Block for Asymmetric Synthesis of Cardiovascular Drug Candidates

Bayer Pharma patents (US 9,387,203; US 2015/0174113) describe substituted aminoindane- and aminotetralinecarboxylic acids as therapeutic agents for cardiovascular and cardiopulmonary diseases [1]. The (1S,3R)-cis stereochemistry embedded in this compound provides a pre-validated scaffold for generating patentable analogs with defined chirality. Procurement of this single enantiomer at ≥97% ee enables structure-activity relationship (SAR) exploration without the confounding variable of stereochemical heterogeneity [2].

Conformationally Constrained Peptide Turn Mimetic in Drug Design

The locked indane framework enforces a fixed spatial relationship between the amino and carboxyl termini, mimicking the i+1 and i+2 residues of β-turn motifs in peptides [1]. This compound serves as a core scaffold for designing peptidomimetic inhibitors of protein-protein interactions, where the pre-organized geometry reduces the entropic cost of binding compared to linear peptide sequences. Researchers focusing on protease inhibitors, GPCR ligands, and kinase inhibitors can employ this building block to improve target affinity and metabolic stability [2].

Enzyme Inhibitor Lead Generation Targeting Purine Metabolism

The cis-3-amino-1-indanecarboxylic acid scaffold has demonstrated utility in generating adenosine deaminase (ADA) inhibitors with sub-nanomolar affinity [1]. Given ADA's role in purine metabolism and its validated status as a therapeutic target for severe combined immunodeficiency (SCID) and certain cancers, this compound provides a starting point for medicinal chemistry optimization. The scaffold's rigidity and defined stereochemistry are conducive to structure-based drug design and co-crystallization studies [2].

Asymmetric Organocatalysis Ligand Precursor

Indane-based chiral amino aryl chalcogenide catalysts and organocatalytic methods achieving up to 99% ee have been developed using chiral indane scaffolds [1]. The (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid can serve as a ligand precursor for transition metal catalysts or as a chiral auxiliary in asymmetric transformations, where its rigid bicyclic framework provides a well-defined chiral environment for enantioface discrimination [2].

Quote Request

Request a Quote for (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.